6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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Description
Scientific Research Applications
Antimicrobial Activity
Research on benzimidazole derivatives, including structures similar to 6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, has shown promising antimicrobial properties. For instance, certain benzimidazole derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains, showing significant activity against pathogens like Escherichia coli and Staphylococcus aureus. This highlights their potential as a foundation for developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017; Vikas Padalkar, Vinod D. Gupta, & Phatangare, 2014).
Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives also exhibit anti-inflammatory and analgesic effects, making them candidates for drug development in treating inflammation-related conditions. Compounds with benzimidazole structures have been assessed for their anti-inflammatory activities, revealing their potential to alleviate inflammation without the adverse effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Tyrosinase Inhibition and Potential Cosmetic Applications
Some benzimidazole-1,2,3-triazole hybrids have been found to effectively inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition could be beneficial in treating hyperpigmentation disorders and as an active ingredient in cosmetic products to lighten skin tone. The study suggests these compounds could serve as promising candidates in cosmetics, further underlining the versatility of benzimidazole derivatives in scientific research (Mahdavi, Ashtari, Khoshneviszadeh, Ranjbar, Dehghani, Akbarzadeh, Larijani, Khoshneviszadeh, & Saeedi, 2018).
Anticancer Potential
Research into benzimidazole derivatives has also explored their potential as anticancer agents. Studies have synthesized various benzimidazole compounds and evaluated their anticancer activity, showing promising results against different cancer cell lines. This suggests the potential of benzimidazole derivatives in oncological drug development, providing a basis for further research into their mechanisms of action and therapeutic efficacy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Properties
IUPAC Name |
6-chloro-1-[(4-chlorophenyl)methoxy]-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-8-6-14(7-9-16)13-25-24-19-12-17(22)10-11-18(19)23-20(24)15-4-2-1-3-5-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTCXHYFXCSISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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